molecular formula C17H13ClN2OS B5910492 3-chloro-N'-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide

3-chloro-N'-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide

Cat. No.: B5910492
M. Wt: 328.8 g/mol
InChI Key: MHZXEXZBIAXOJY-YBFXNURJSA-N
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Description

3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide is a compound that belongs to the class of benzo[b]thiophene derivativesThe presence of the benzo[b]thiophene nucleus and the acylhydrazone functional group in this compound makes it a promising candidate for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide typically involves the condensation of 3-chlorobenzo[b]thiophene-2-carbohydrazide with 1-phenylethylidene. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-N’-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide lies in its specific combination of the benzo[b]thiophene nucleus and the acylhydrazone functional group. This combination imparts unique biological activities and makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

3-chloro-N-[(E)-1-phenylethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-11(12-7-3-2-4-8-12)19-20-17(21)16-15(18)13-9-5-6-10-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXEXZBIAXOJY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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